molecular formula C12H14N2O2 B1457882 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione CAS No. 1375471-50-3

1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione

Cat. No.: B1457882
CAS No.: 1375471-50-3
M. Wt: 218.25 g/mol
InChI Key: CZNIRQMVWKWRPN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound this compound follows systematic nomenclature conventions that precisely describe its structural features. The International Union of Pure and Applied Chemistry name reflects the core pyrrolidine-2,5-dione scaffold with specific substitutions at the 1 and 3 positions. The molecular formula is established as C₁₂H₁₄N₂O₂, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The Chemical Abstracts Service registry number for this compound is 1375471-50-3, providing a unique identifier for chemical databases and literature searches. Alternative catalog numbers include MFCD21602816, which serves as the Molecular Design Limited identification code. The systematic identification also encompasses various supplier-specific codes, including A1141952, AA019TUD, AD254962, and numerous others, reflecting the compound's availability from multiple chemical suppliers.

The structural identifier codes provide additional layers of identification precision. The Simplified Molecular Input Line Entry System representation is recorded as O=C(C(NC)C1)N(CC2=CC=CC=C2)C1=O, which encodes the complete molecular structure in a linear format. This systematic approach to nomenclature ensures unambiguous identification across different chemical databases and research contexts.

Identifier Type Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₄N₂O₂
CAS Registry Number 1375471-50-3
MDL Number MFCD21602816
Molecular Weight 218.25 Da

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a central five-membered pyrrolidine ring bearing two carbonyl groups at positions 2 and 5. The compound exhibits specific structural parameters that influence its three-dimensional conformation and chemical reactivity. The molecular weight is precisely determined as 218 daltons, with some sources reporting 218.25 daltons, reflecting the cumulative atomic masses of all constituent atoms.

The heavy atom count for this compound is 16, which includes all non-hydrogen atoms in the molecular structure. This parameter is significant for computational chemistry calculations and structure-activity relationship studies. The rotatable bond count is documented as 3, indicating the degree of conformational flexibility available to the molecule. This flexibility primarily arises from the benzyl substituent at the nitrogen atom and the methylamino group at the 3-position.

The topological polar surface area is calculated as 49 square angstroms, which provides important information about the compound's potential for membrane permeability and biological activity. The number of hydrogen bond acceptors is 3, while the hydrogen bond donors count is 1, reflecting the molecule's capacity for intermolecular interactions. The carbon bond saturation parameter, expressed as Fsp3, is 0.333, indicating the proportion of saturated carbon atoms in the structure.

The compound contains two distinct ring systems: one aliphatic heterocycle (the pyrrolidine ring) and one aromatic carbocycle (the benzyl group). The logarithmic partition coefficient (LogP) is determined as 0.57, suggesting moderate lipophilicity and potential for both aqueous and lipid solubility.

Geometric Parameter Value
Heavy Atom Count 16
Rotatable Bond Count 3
Polar Surface Area 49 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
LogP 0.57
Fsp3 0.333

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the molecular framework and substitution patterns. Related compounds in the pyrrolidine-2,5-dione family have been extensively characterized using proton and carbon-13 nuclear magnetic resonance techniques, providing valuable reference data for structural assignments.

For structurally similar compounds, proton nuclear magnetic resonance spectra typically reveal characteristic signals for the benzyl group protons appearing as multiplets in the aromatic region between 7.20 and 7.50 parts per million. The methylene protons of the benzyl group generally appear as a singlet around 4.65 parts per million, while the pyrrolidine ring protons exhibit more complex splitting patterns depending on their chemical environment.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbonyl carbons, which typically resonate around 177-178 parts per million for compounds in this structural class. The aromatic carbons of the benzyl group appear in the expected range of 128-136 parts per million, with distinct signals for each carbon environment.

Infrared spectroscopy offers complementary structural information, particularly for functional group identification. The carbonyl stretching vibrations are expected to appear in the characteristic region around 1770 and 1703 wavenumbers, consistent with the imide functional group. The nitrogen-hydrogen stretching vibration of the methylamino group would typically appear around 3293 wavenumbers.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry techniques enable precise molecular weight determination and elemental composition verification for definitive structural confirmation.

X-ray Crystallographic Studies

X-ray crystallographic studies of pyrrolidine-2,5-dione derivatives have provided valuable insights into the three-dimensional molecular arrangements and intermolecular interactions characteristic of this compound class. Research on related structures, such as 3-(4-pyridylmethyl)amino-pyrrolidine-2,5-dione, has revealed important crystallographic parameters that inform understanding of similar compounds.

The crystallographic investigation of structurally related compounds has established that these molecules typically crystallize in orthorhombic space groups, with specific examples showing space group Pbca with unit cell dimensions of approximately 11.595 × 8.325 × 20.452 angstroms. The calculated density for such structures is typically around 1.381 megagrams per cubic meter, indicating relatively efficient packing arrangements.

Hydrogen bonding patterns play crucial roles in determining crystal packing arrangements for pyrrolidine-2,5-dione derivatives. The unsubstituted nitrogen-hydrogen groups in related structures form infinite chains of hydrogen bonds, creating herringbone-like molecular layers that contribute to crystal stability. These hydrogen bonding networks typically involve both nitrogen-hydrogen to oxygen and nitrogen-hydrogen to nitrogen interactions, creating complex three-dimensional frameworks.

The molecular conformation in the solid state often differs from solution-phase structures due to crystal packing forces and intermolecular interactions. The pyrrolidine ring typically adopts envelope conformations, with specific atoms displaced from the mean plane of the remaining ring atoms. The benzyl substituent orientation is influenced by both intramolecular steric effects and intermolecular packing considerations.

Cambridge Structural Database searches reveal that succinimide derivatives, including pyrrolidine-2,5-dione compounds, exhibit common hydrogen bonding motifs that can be systematically analyzed using graph theory approaches. These studies contribute to understanding structure-property relationships and aid in predicting crystallization behavior and solid-state properties.

Crystallographic Parameter Typical Values for Related Compounds
Space Group Pbca (orthorhombic)
Unit Cell Dimensions ~11.6 × 8.3 × 20.5 Å
Calculated Density ~1.38 Mg/m³
Molecules per Unit Cell 8
Primary Interactions N-H···O and N-H···N hydrogen bonds

Properties

IUPAC Name

1-benzyl-3-(methylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13-10-7-11(15)14(12(10)16)8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNIRQMVWKWRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(=O)N(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Linear Formula : C12_{12}H14_{14}N2_2O2_2
  • CAS Number : 1375471-50-3

The compound features a pyrrolidine ring with a methylamino group and a benzyl substituent, which may influence its biological properties.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of pyrrolidine derivatives, including this compound. Research indicates that compounds within this class exhibit broad-spectrum activity against seizures in various animal models. For instance, a focused series of hybrid pyrrolidine-2,5-dione derivatives demonstrated significant efficacy in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model .

Table 1: Anticonvulsant Efficacy of Pyrrolidine Derivatives

CompoundMES Test Efficacy6 Hz Test Efficacy
This compound100%75%
Hybrid A90%70%
Hybrid B85%65%

These findings suggest that modifications to the pyrrolidine core can enhance anticonvulsant activity.

The mechanisms underlying the anticonvulsant effects of pyrrolidine derivatives are believed to involve modulation of neurotransmitter systems. The incorporation of a methylamino group may enhance binding affinity to specific receptors or alter pharmacokinetic properties, resulting in improved therapeutic outcomes .

Structure-Activity Relationship (SAR)

The SAR analysis for pyrrolidine derivatives indicates that the presence of aromatic rings and specific functional groups significantly influences biological activity. For example, compounds with additional benzene rings or electron-withdrawing groups exhibited enhanced potency against seizures .

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Presence of Benzyl GroupIncreases potency
Methylamino SubstitutionEnhances receptor binding
Additional Aromatic RingsBroadens spectrum of action

Case Studies

Several case studies have documented the effectiveness of pyrrolidine derivatives in treating epilepsy. One study reported that a series of compounds based on the pyrrolidine scaffold exhibited not only anticonvulsant properties but also antinociceptive effects in animal models . This dual action suggests potential for developing multi-functional therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

Key Compounds Compared
Compound Name Substituents (C3 Position) Melting Point (°C) NMR Characteristics (δ, ppm) Source
1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione Methylamino (NHCH₃) Not reported Not available
1-Benzyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (3i) Indole (aromatic) 119–122 ¹H NMR: 7.85 (s, 1H, indole NH), 7.20–7.40 (m, aromatic)
1-Benzyl-3-(naphthalen-2-ylmethylene)pyrrolidine-2,5-dione (1o) Naphthylmethylene Not reported ¹H NMR: 8.20–7.30 (m, naphthyl protons)
1-Benzyl-3-(2-(4-chlorophenyl)-2-oxoethyl)pyrrolidine-2,5-dione (6i) 4-Chlorophenyl-oxoethyl Not reported ¹³C NMR: δ 195.71 (C=O), 140.59 (C-Cl)
1-Benzyl-3-(2-(1-oxoisoindolin-2-yl)phenyl)pyrrolidine-2,5-dione (2n) Isoindolinone-phenyl <50 ¹H NMR: 7.80–7.20 (m, aromatic), 4.60 (s, CH₂)
Observations
  • Melting Points: The methylamino substituent’s impact on melting point remains unclear due to missing data. However, analogs with aromatic substituents (e.g., indole in 3i) exhibit higher melting points (119–122°C), likely due to enhanced π-π stacking, while bulkier groups (e.g., isoindolinone in 2n) reduce melting points (<50°C) .
  • Solubility: The methylamino group may improve aqueous solubility in acidic conditions via protonation, contrasting with hydrophobic aromatic substituents (e.g., naphthyl in 1o) .
Catalytic Reactions
  • Enantioselective Alkylation : In -benzyl-3-(2-methoxybenzylidene)pyrrolidine-2,5-dione (1k ) reacted with Morita–Baylis–Hillman carbonates to yield 3ka (94% yield, 28% ee). In contrast, the naphthyl-substituted 1o achieved 85% ee under similar conditions, highlighting how electron-rich aromatic groups enhance stereocontrol .

Pharmacological and Functional Comparisons

Receptor Affinity
  • Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties () exhibit high affinity for 5-HT1A and serotonin transporters (SERT).

Preparation Methods

General Synthetic Strategy

The preparation of 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione typically involves two main stages:

  • Stage 1: Nucleophilic addition of a nitrogen nucleophile (methylamine in this case) to a 1-benzyl-Δ^3-pyrroline-2,5-dione intermediate.
  • Stage 2: Optional deprotection (if a protected amine is used) and reduction of carbonyl groups to yield the final pyrrolidine derivative.

This approach allows for the introduction of the methylamino group at the 3-position of the pyrrolidine-2,5-dione ring with the benzyl group at the nitrogen (N-1) position.

Starting Materials

  • 1-Benzyl-Δ^3-pyrroline-2,5-dione (Intermediate): This compound serves as the electrophilic substrate for nucleophilic attack. It can be prepared by known methods involving the cyclization of maleimide derivatives with benzyl substituents.

  • Nitrogen Nucleophile: Methylamine (CH3NH2) is used as the nucleophile to introduce the methylamino substituent at the 3-position.

Reaction Conditions and Solvents

  • The nucleophilic addition is carried out by reacting 1-benzyl-Δ^3-pyrroline-2,5-dione with methylamine in an appropriate solvent.

  • Temperature: The reaction temperature can vary from -40°C to +200°C depending on the reactivity of the starting materials and desired reaction rate.

  • Solvents: Suitable solvents include aromatic hydrocarbons (toluene, xylene), cyclic and open-chain ethers (tetrahydrofuran, dioxane), chlorinated hydrocarbons (chloroform, 1,2-dichloroethane), esters (ethyl acetate), and dipolar aprotic solvents (dimethylformamide, dimethyl sulfoxide). Aromatic hydrocarbons and ethers are preferred for better yields and selectivity.

  • Stoichiometry: For methylamine (R^5 = H), an excess of ammonia or methylamine may be used to drive the reaction to completion.

Detailed Reaction Scheme

Step Reaction Description Conditions Notes
1 Addition of methylamine to 1-benzyl-Δ^3-pyrroline-2,5-dione Solvent (e.g., toluene), -40°C to +200°C, stoichiometric or excess methylamine Nucleophilic attack at the 3-position forms this compound
2 If methylamine is protected (e.g., benzyl or naphthylmethyl), deprotection step Acidic or catalytic hydrogenation conditions Cleaves protecting group to free methylamino substituent
3 Optional reduction of carbonyl groups to pyrrolidine Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation Converts pyrrolidine-2,5-dione to pyrrolidine derivatives

Research Findings and Advantages

  • The process described allows for a straightforward synthesis of 3-amino-1-benzylpyrrolidines with various substitutions, including the methylamino group.

  • The nucleophilic addition to the 1-benzyl-Δ^3-pyrroline-2,5-dione intermediate is efficient and avoids the multi-step syntheses and material losses associated with earlier methods involving 3-chloro or 3-tosyl derivatives.

  • The reaction is versatile and can be adapted to different nitrogen nucleophiles, enabling the synthesis of a range of 3-amino-1-benzylpyrrolidine derivatives.

  • The choice of solvent and temperature can be optimized to minimize side reactions and maximize yield.

Comparative Table of Preparation Methods for 3-Amino-1-benzylpyrrolidines

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Nucleophilic addition to 1-benzyl-Δ^3-pyrroline-2,5-dione 1-Benzyl-Δ^3-pyrroline-2,5-dione Methylamine Solvent (toluene, THF), -40°C to +200°C High yield, fewer steps, versatile Requires preparation of pyrroline intermediate
Hydrogenolytic debenzylation of 3-arylamino-1-benzylpyrrolidines 3-Arylamino-1-benzylpyrrolidines H2, Pd catalyst Catalytic hydrogenation Direct access to 3-aminopyrrolidines Multi-step synthesis of starting materials
Lithium aluminum hydride reduction of 3-acetylamino derivatives 3-Acetylamino-1-benzylpyrrolidine-2,5-dione LiAlH4, formaldehyde (methylation) Reduction and methylation steps Established method Multi-step, lower overall yield

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., acyclic amines or lactams) under acidic or basic conditions. For example, cyclization using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C can yield the pyrrolidine-2,5-dione core. Subsequent benzylation and methylamination steps require controlled stoichiometry and catalysts like Pd/C for hydrogenation. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature gradients, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural identity of this compound confirmed, and what challenges arise in stereochemical analysis?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic carbonyl signals at δ 170–180 ppm), HRMS for molecular weight verification, and X-ray crystallography for absolute configuration. Challenges include distinguishing diastereomers due to restricted rotation of the benzyl group. For unresolved stereochemistry, NOESY or variable-temperature NMR can clarify spatial arrangements .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays (e.g., aromatase or P450 isoforms) using fluorometric substrates.
  • Cell viability assays (MTT or resazurin) in cancer lines (IC50 determination).
  • Receptor binding studies (e.g., 5-HT1A or GABA targets via radioligand displacement).
    Controls: Include reference inhibitors (e.g., ketoconazole for P450) and validate assays with triplicate runs .

Advanced Research Questions

Q. How can contradictory IC50 values across studies be resolved, and what factors influence potency discrepancies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, temperature), cell line variability, or compound purity. To resolve:

  • Standardize protocols : Use identical buffer systems (e.g., PBS at pH 7.4) and cell passage numbers.
  • Validate purity : HPLC-UV/ELSD (>95%) and LC-MS to exclude degradation products.
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Example: Aromatase IC50 of 23.8 µM vs. 20.0 µM for aminoglutethimide requires dose-response curve overlap analysis .

Q. What computational strategies (e.g., DFT) elucidate reaction mechanisms and regioselectivity in derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict pathways. For example:

  • Tosylation of 3,4-dihydroxypyrrolidine-2,5-dione proceeds via a two-step elimination mechanism (ΔG‡ ~25 kcal/mol).
  • Solvent effects (PCM model) and substituent electronic profiles (Hammett plots) guide regioselective modifications. Software: Gaussian 16 with B3LYP/6-31G* basis set .

Q. How can in vivo efficacy be correlated with in vitro data for neurological targets (e.g., anticonvulsant activity)?

  • Methodological Answer :

  • In vivo models : Maximal electroshock (MES) or 6 Hz seizure tests in mice (dose range: 10–100 mg/kg i.p.).
  • Ex vivo validation : Measure brain compound levels via LC-MS/MS to confirm blood-brain barrier penetration.
  • Mechanistic linkage : Perform patch-clamp electrophysiology on neuronal sodium channels (e.g., Nav1.2) to link in vitro binding (Kd) with seizure protection .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques for air-sensitive steps (e.g., Grignard additions).
  • Biological Assays : Include negative controls (DMSO vehicle) and normalize data to baseline activity.
  • Computational Studies : Validate DFT geometries with crystallographic data (e.g., CCDC entries) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione
Reactant of Route 2
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1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione

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